molecular formula C5H13N3O B1271146 3-(Dimethylamino)propanohydrazide CAS No. 22636-79-9

3-(Dimethylamino)propanohydrazide

Cat. No.: B1271146
CAS No.: 22636-79-9
M. Wt: 131.18 g/mol
InChI Key: SYUSPJZZPLJCLO-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propanohydrazide, also known as DMAPH, is a chemical compound that has gained significant attention from the scientific community due to its unique physical, chemical, and biological properties. It has a molecular weight of 131.18 .


Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Molecular Structure Analysis

The IUPAC name for this compound is this compound. Its InChI code is 1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) .


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical and Chemical Properties Analysis

This compound is a colorless to light yellow liquid . It has a molecular weight of 131.18 and is stored at a temperature of +4°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Characterization : (Karrouchi et al., 2020) discussed the synthesis of a crystal related to 3-(Dimethylamino)propanohydrazide. The study involved characterization by FT-IR, NMR, and X-ray diffraction, and explored the molecular structures in different environments.

Chemical Properties and Reactions

  • Reactivity and Structural Analysis : (Link et al., 1978) investigated the reactions of 3-Dimethylamino-2,2-dimethyl-2H-azirine and Phthalohydrazide or Maleohydrazide, providing insights into the chemical reactivity and structure of related compounds.

Biological Activities

  • Antidepressant Potential : (Clark et al., 1979) studied analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol as potential antidepressant agents, indicating the significance of similar compounds in pharmacology.

Physical and Chemical Data Analysis

  • Density and Viscosity Studies : (Blanco et al., 2017) analyzed the physical properties such as density, speed of sound, and viscosity of aqueous solutions of amines, including compounds related to this compound.

Material Science and Applications

  • Thermo-sensitive Resin Synthesis : (An et al., 2015) explored the synthesis of a water-soluble, thermo-sensitive resin with tertiary amine oxide substituents, demonstrating potential applications in material science.

Nonlinear Optical Properties

  • Optical Device Applications : (Rahulan et al., 2014) investigated the nonlinear optical properties of a compound related to this compound, indicating its potential in optical device applications.

Safety and Hazards

The safety data sheet for a similar compound, Dimethylaminopropylamine, indicates that it is a combustible liquid and can cause skin irritation and serious eye irritation. It is harmful if swallowed or in contact with skin . For 3-(Dimethylamino)propanohydrazide, it is recommended to handle with care, avoid ingestion and inhalation, and use personal protective equipment as required .

Properties

IUPAC Name

3-(dimethylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUSPJZZPLJCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368680
Record name 3-(dimethylamino)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22636-79-9
Record name 3-(dimethylamino)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(dimethylamino)propanoate hydrochloride (compound 142.6, 2.00 g, 15.3 mmol, 1.00 equiv) in methanol (40 mL) was added hydrazine hydrate (6 mL, 6.00 equiv). The reaction mixture was stirred at 70° C. for 3 h. The mixture was concentrated in vacuo and then dissolved in 50 mL of H2O and washed with 2×10 mL of ethyl acetate. The aqueous layers were combined and concentrated in vacuo to afford 1.30 g (65%) of 3-(dimethylamino)propanehydrazide as a colorless oil.
Quantity
2 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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6 mL
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reactant
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40 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(dimethylamino)propanoate (1.0 g, 7.62 mmol) in 1 mL of anhydrous ethanol was added anhydrous hydrazine (0.370 mL, 7.62 mmol). The solution was heated to reflux temperature overnight. The solvent was then removed under reduced pressure. (quantitative yield): 1H NMR (CDCl3) δ 9.49 (br s, 1H), 3.88 (br s, 2H), 2.53–2.52 (m, 2H), 2.44–2.36 (m, 2H), 2.24 (s, 6H); ES-MS (m/z) 132 [M+H]+.
Quantity
1 g
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reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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